REACTION_SMILES
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[CH2:31]([CH2:32][O:33][CH3:34])[O:35][CH3:36].[CH2:3]([O:4][P:5]([O:6][CH2:7][CH3:8])(=[O:9])[CH2:11][C:12](=[O:13])[O:14][CH2:15][CH3:16])[CH3:10].[F:19][C:20]([c:21]1[cH:22][cH:23][c:24]([CH:25]=[O:26])[cH:27][cH:28]1)([F:29])[F:30].[H-:1].[H:17][H:18].[Na+:2].[OH2:37]>>[CH2:11]([C:12](=[O:13])[O:14][CH2:15][CH3:16])[CH2:25][c:24]1[cH:23][cH:22][c:21]([C:20]([F:19])([F:29])[F:30])[cH:28][cH:27]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COCCOC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)CP(=O)(OCC)OCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1ccc(C(F)(F)F)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CCOC(=O)CCc1ccc(C(F)(F)F)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |